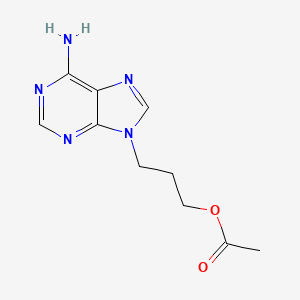
3-(6-amino-9H-purin-9-yl)propyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-amino-9H-purin-9-yl)propyl acetate is a chemical compound with the molecular formula C10H13N5O2 and a molecular weight of 235.24 g/mol It is a derivative of purine, a heterocyclic aromatic organic compound, and features an acetate group attached to a propyl chain linked to the purine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-amino-9H-purin-9-yl)propyl acetate typically involves the reaction of 6-amino-9H-purine with 3-bromopropyl acetate under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the purine attacks the carbon atom of the bromopropyl acetate, displacing the bromine atom and forming the desired product.
Reaction Conditions:
Reagents: 6-amino-9H-purine, 3-bromopropyl acetate
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
Temperature: 60-80°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(6-amino-9H-purin-9-yl)propyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of oxo derivatives such as 3-(6-oxo-9H-purin-9-yl)propyl acetate.
Reduction: Formation of hydroxylamine derivatives.
Substitution: Formation of various substituted purine derivatives depending on the substituent used.
科学的研究の応用
3-(6-amino-9H-purin-9-yl)propyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in nucleotide analogs and enzyme inhibitors.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to nucleotides.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(6-amino-9H-purin-9-yl)propyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can mimic natural nucleotides, allowing it to inhibit enzymes involved in DNA or RNA synthesis. This inhibition can lead to the disruption of viral replication or cancer cell proliferation .
類似化合物との比較
Similar Compounds
- 3-(6-chloro-9H-purin-9-yl)propyl acetate
- 3-(6-methyl-9H-purin-9-yl)propyl acetate
- 3-(6-oxo-9H-purin-9-yl)propyl acetate
Uniqueness
3-(6-amino-9H-purin-9-yl)propyl acetate is unique due to the presence of the amino group, which allows for specific interactions with biological targets. This functional group can be modified to enhance the compound’s activity or selectivity, making it a valuable scaffold for drug development .
特性
分子式 |
C10H13N5O2 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC名 |
3-(6-aminopurin-9-yl)propyl acetate |
InChI |
InChI=1S/C10H13N5O2/c1-7(16)17-4-2-3-15-6-14-8-9(11)12-5-13-10(8)15/h5-6H,2-4H2,1H3,(H2,11,12,13) |
InChIキー |
UMQCBOPIPHSVMU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCCN1C=NC2=C(N=CN=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


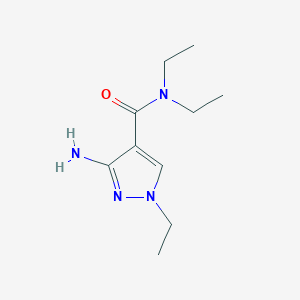

![{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine](/img/structure/B11731492.png)
![2-methoxy-4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11731494.png)
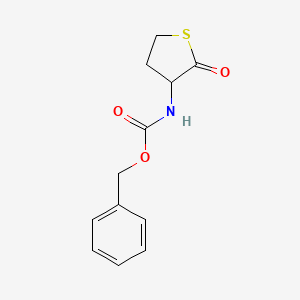

![[3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731516.png)
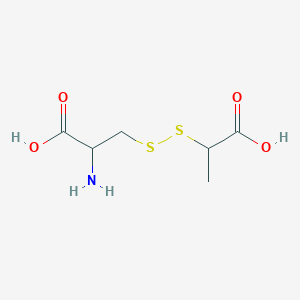

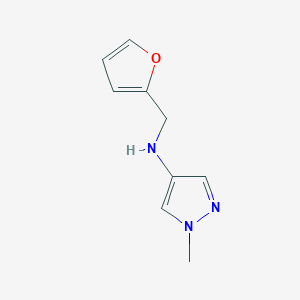
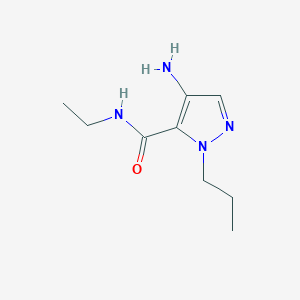
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731534.png)
![2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11731536.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopentanamine](/img/structure/B11731537.png)
